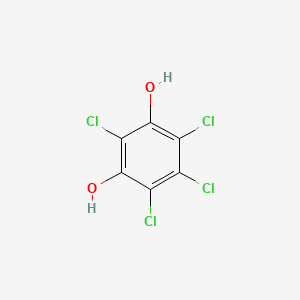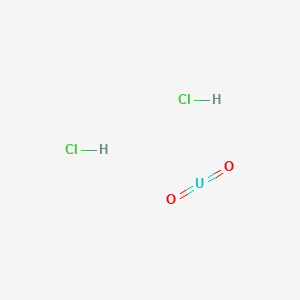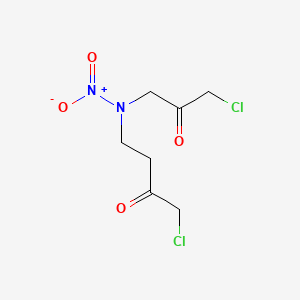
N-Methylphalloidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylphalloidin is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin and its derivatives, including this compound, are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This property makes them valuable tools in cell biology and biochemistry for studying actin dynamics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphalloidin typically involves the methylation of phalloidin. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, ensuring that the compound is suitable for research and commercial applications .
化学反応の分析
Types of Reactions
N-Methylphalloidin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles leading to substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学的研究の応用
N-Methylphalloidin has a wide range of applications in scientific research:
Cell Biology: Used to stabilize and visualize actin filaments in cells, aiding in the study of cytoskeletal dynamics.
Biochemistry: Employed in assays to investigate actin-binding proteins and their interactions.
Medicine: Potential use in drug delivery systems and as a tool for studying cellular processes related to actin.
Industry: Utilized in the development of biosensors and diagnostic tools .
作用機序
N-Methylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding alters the structural conformation of actin, influencing its interaction with other actin-binding proteins. The primary molecular target is F-actin, and the pathway involves the stabilization of actin filaments, which is crucial for maintaining cellular structure and function .
類似化合物との比較
Similar Compounds
Phalloidin: The parent compound, also binds and stabilizes F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding site and mechanism.
Cytochalasins: Actin-binding compounds that inhibit actin polymerization rather than stabilizing it
Uniqueness
N-Methylphalloidin is unique due to its specific methylation, which may enhance its binding affinity and stability compared to phalloidin. This modification can provide more precise tools for studying actin dynamics and interactions in various research applications .
特性
CAS番号 |
35167-13-6 |
|---|---|
分子式 |
C36H50N8O11S |
分子量 |
802.9 g/mol |
IUPAC名 |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49) |
InChIキー |
XHUXYGHEHCWWIN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)







![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
